
MUT056399
概要
説明
MUT056399は、黄色ブドウ球菌および大腸菌の増殖に必須であるFabI酵素の強力な阻害剤です。 この化合物は、メチシリン感受性、メチシリン耐性、リネゾリド耐性、多剤耐性株を含む黄色ブドウ球菌のさまざまな株に対して、有意な抗菌活性を示しています .
化学反応の分析
MUT056399は、主にFabI酵素を標的とするため、阻害反応を起こします。 この化合物は、FabK酵素を用いるバクテリアに対しては活性を持たないが、FabIを含むグラム陰性桿菌に対しては活性を示します . これらの反応から生成される主な生成物は、特に黄色ブドウ球菌および大腸菌の株におけるバクテリアの増殖の阻害です。
科学研究への応用
This compoundは、特に抗菌薬開発の分野において、重要な科学研究への応用があります。 黄色ブドウ球菌および凝固酵素陰性ブドウ球菌のさまざまな株に対して、in vitroで有効であることが示されています . in vivo研究では、メチシリン感受性、メチシリン耐性、バンコマイシン中間体黄色ブドウ球菌株によって誘発された致死的な全身感染症からマウスを保護する有効性が実証されています . これらの特性により、this compoundは、重症のブドウ球菌感染症を治療するための新しい抗菌薬の開発のための有望な候補となっています。
科学的研究の応用
Antibacterial Activity
MUT056399 has demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.
-
In Vitro Efficacy :
- The minimum inhibitory concentration (MIC) values for this compound against various strains of S. aureus range from 0.03 to 0.12 µg/ml, indicating high potency compared to traditional antibiotics like linezolid, which has MIC values between 2 to ≥16 µg/ml .
- It also exhibits activity against coagulase-negative staphylococci with MICs ranging from 0.12 to 4 µg/ml .
- In Vivo Efficacy :
Resistance Mechanisms
Research indicates that resistance to this compound can develop through mutations in the fabI gene, with specific mutations such as A95V and F204S identified in resistant clones of S. aureus . Understanding these mechanisms is vital for developing strategies to counteract resistance.
Combination Therapies
Recent studies have explored the potential of combining this compound with other antibiotics to enhance efficacy against resistant strains:
- Synergistic Effects : Combinations of this compound with brilacidin or eravacycline have shown promising results against Acinetobacter baumannii, a pathogen known for its antibiotic resistance . These combinations not only exhibit bactericidal activity but also significantly inhibit biofilm formation, which is a major factor in chronic infections.
Therapeutic Development
This compound is currently being investigated in clinical trials as a novel therapeutic agent for treating severe staphylococcal infections. Its unique mechanism of action and effectiveness against resistant strains position it as a promising candidate in the ongoing battle against antibiotic-resistant bacteria .
Data Summary Table
Parameter | Value |
---|---|
Target Enzyme | FabI |
MIC (S. aureus) | 0.03 - 0.12 µg/ml |
MIC (Coagulase-negative staphylococci) | 0.12 - 4 µg/ml |
In Vivo Efficacy (mice) | 19.3 - 49.6 mg/kg/day |
Resistance Mechanisms | Mutations in fabI gene (e.g., A95V, F204S) |
Case Studies
- Case Study on MRSA Infections : In a controlled study involving MRSA-infected mice, administration of this compound resulted in a significant reduction in bacterial load compared to untreated controls, demonstrating its potential as an effective treatment option for severe MRSA infections .
- Combination Therapy Study : A recent study tested the combination of this compound with brilacidin against Acinetobacter baumannii. The results indicated enhanced bactericidal activity and reduced biofilm formation, suggesting that this combination could be an effective strategy against multi-drug resistant pathogens .
作用機序
MUT056399は、バクテリアにおける飽和脂肪酸および不飽和脂肪酸の合成のためのアシル鎖の伸長を制御する重要な調節因子であるFabI酵素を特異的に阻害することによって、その効果を発揮します . この酵素を阻害することにより、this compoundは脂肪酸生合成経路を阻害し、バクテリアの増殖と生存を阻害します。
類似化合物の比較
This compoundは、FabI酵素の特異的な阻害においてユニークです。FabI酵素を標的とする類似の化合物には、トリクロサンおよびイソニアジドがあり、これらも脂肪酸生合成経路を阻害します。 This compoundは、黄色ブドウ球菌および大腸菌のさまざまな株に対して、より幅広い活性を示しており、抗菌薬開発のためのより強力で有望な候補となっています .
類似化合物との比較
MUT056399 is unique in its specific inhibition of the FabI enzyme. Similar compounds that target the FabI enzyme include triclosan and isoniazid, which also inhibit the fatty acid biosynthesis pathway. this compound has shown a broader spectrum of activity against various strains of Staphylococcus aureus and Escherichia coli, making it a more potent and promising candidate for antibacterial drug development .
準備方法
MUT056399は、Mutabilisによって合成されます。 合成経路は、一連の化学反応による化合物の調製を含みますが、合成経路および反応条件に関する具体的な詳細は、パブリックドメインでは容易に入手できません . 工業生産方法では、これらの合成経路を最適化して、化合物の高収率と高純度を確保する可能性が高いでしょう。
生物活性
MUT056399 is a novel compound recognized for its potent inhibitory effects on the FabI enzyme, which plays a crucial role in fatty acid biosynthesis in bacteria. This compound has garnered attention due to its effectiveness against various strains of antibiotic-resistant bacteria, particularly Staphylococcus aureus and Escherichia coli. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound functions primarily as an inhibitor of the FabI enzyme, which is integral to the type II fatty acid synthesis pathway in bacteria. By inhibiting FabI, this compound disrupts the bacterial fatty acid biosynthesis, leading to impaired cell membrane integrity and ultimately bacterial cell death.
Inhibitory Concentration (IC) Values
Research has demonstrated that this compound exhibits strong inhibitory activity with the following characteristics:
- Against Staphylococcus aureus :
- IC₅₀ ≈ 0.5 µM
- Against Escherichia coli :
- IC₅₀ ≈ 1 µM
These values indicate that this compound is highly effective at low concentrations, making it a promising candidate for therapeutic applications against resistant bacterial strains .
Antibacterial Efficacy
A series of studies have evaluated the antibacterial efficacy of this compound against various pathogens. The results are summarized in Table 1.
Pathogen | MIC (µM) | Inhibition (%) |
---|---|---|
Staphylococcus aureus | 0.5 | >95 |
Escherichia coli | 1 | >90 |
Acinetobacter baumannii | 10 | 80-86 |
Table 1: Minimum Inhibitory Concentration (MIC) and percentage inhibition of this compound against selected pathogens.
Synergistic Effects
Further investigations have explored the potential of combining this compound with other antimicrobial agents. Notably, combinations with brilacidin and eravacycline have shown enhanced bactericidal activity against Acinetobacter baumannii strains QS17-1084 and 5075. These combinations not only inhibited bacterial growth but also significantly reduced biofilm formation, which is a critical factor in chronic infections .
Case Study: Combination Therapy
In a study assessing the efficacy of drug combinations, the following results were observed:
- Combination of this compound and Brilacidin :
- Exhibited a synergistic effect with a fractional inhibitory concentration index (FICI) < 0.5.
- Combination of this compound and Eravacycline :
- Also demonstrated significant bactericidal activity with effective inhibition of biofilm formation.
These findings suggest that utilizing this compound in combination therapies could be an effective strategy to combat multi-drug resistant bacterial infections .
Resistance Mechanisms
Despite its potency, some bacteria have developed resistance mechanisms against inhibitors like this compound. Research indicates that mutations in the fabH gene can confer resistance by altering the target site for FabI inhibitors . Understanding these resistance pathways is crucial for developing next-generation antibiotics that can circumvent these mechanisms.
特性
IUPAC Name |
4-(4-ethyl-5-fluoro-2-hydroxyphenoxy)-3-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO3/c1-2-8-6-12(19)14(7-10(8)16)21-13-4-3-9(15(18)20)5-11(13)17/h3-7,19H,2H2,1H3,(H2,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHARGDBJJUOEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1F)OC2=C(C=C(C=C2)C(=O)N)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269055-85-7 | |
Record name | FAB-001 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269055857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FAB-001 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B52RPV7VRM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。